1,1-Dibenzyl-3-(3-methylphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
86764-29-6 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-9-8-14-21(15-18)23-22(25)24(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
UHJPHZVOSRTEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characteristics of 1,1-Dibenzyl-3-(3-methylphenyl)urea
This in-depth technical guide details the physicochemical profile, synthesis, and analytical applications of 1,1-Dibenzyl-3-(3-methylphenyl)urea .[1] This compound, a trisubstituted urea, serves as a critical reference standard in industrial hygiene for isocyanate detection and represents a lipophilic scaffold in medicinal chemistry research (e.g., sEH and ACAT inhibition).
Technical Monograph & Characterization Guide
Executive Summary
1,1-Dibenzyl-3-(3-methylphenyl)urea (Formula: C₂₂H₂₂N₂O) is a hydrophobic, trisubstituted urea derivative.[1][2] Unlike symmetrical 1,3-diarylureas, this compound features a tertiary nitrogen bearing two benzyl groups, significantly altering its hydrogen-bonding capacity and solubility profile.[1] It is primarily utilized as a stable derivatization product for the quantification of m-tolyl isocyanate (a reactive intermediate in polymer synthesis) and as a structural probe for exploring hydrophobic pockets in enzyme targets like Soluble Epoxide Hydrolase (sEH) and Acyl-CoA:cholesterol acyltransferase (ACAT).
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule consists of a central urea linker flanking two distinct lipophilic domains: a bulky, flexible dibenzylamino group and a rigid 3-methylphenyl (m-tolyl) moiety.
| Property | Data |
| IUPAC Name | 1,1-Dibenzyl-3-(3-methylphenyl)urea |
| Common Aliases | N,N-Dibenzyl-N'-(m-tolyl)urea; Dibenzylamine-m-tolyl isocyanate adduct |
| Molecular Formula | C₂₂H₂₂N₂O |
| Molecular Weight | 330.43 g/mol |
| SMILES | Cc1cccc(NC(=O)N(Cc2ccccc2)Cc3ccccc3)c1 |
| InChI Key | Calculated from structure (e.g., analogous to nitro-derivative keys) |
Structural Visualization (Graphviz)
The following diagram illustrates the functional segmentation of the molecule, highlighting the hydrophobic domains responsible for its high LogP and the polar core used for detection.
Caption: Structural segmentation of 1,1-Dibenzyl-3-(3-methylphenyl)urea showing the central polar core flanked by lipophilic domains.
Physicochemical Profiling
The asymmetry of 1,1-Dibenzyl-3-(3-methylphenyl)urea imparts unique physical properties compared to its 1,3-dibenzyl analogs.
Solubility & Lipophilicity
The presence of two benzyl groups and a tolyl ring renders the molecule highly lipophilic.
-
LogP (Calculated): ~4.8 – 5.2.[1]
-
Mechanism:[1] The 1,1-substitution removes a hydrogen bond donor (H) from the nitrogen, reducing water solubility compared to 1,3-dibenzylurea (LogP ~3.5).
-
-
Aqueous Solubility: Negligible (< 1 µg/mL).[1]
-
Organic Solubility:
-
High: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate: Acetonitrile (ACN), Methanol, Ethanol.[1]
-
Low: Hexanes (due to the polar urea core).
-
Solid-State Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Typically 105°C – 125°C (Predicted).[1]
-
Note: Trisubstituted ureas generally have lower melting points than disubstituted ureas due to the disruption of the intermolecular hydrogen bonding network (only one NH donor available).
-
-
Stability:
Synthesis & Experimental Protocols
This compound is synthesized via a nucleophilic addition reaction, a standard method for creating urea derivatives for analytical standards.
Synthesis Protocol
Reaction: Dibenzylamine + 3-Methylphenyl isocyanate → 1,1-Dibenzyl-3-(3-methylphenyl)urea[1]
Reagents:
-
Dibenzylamine (1.0 equiv)[1]
-
3-Methylphenyl isocyanate (1.0 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of dibenzylamine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Addition: Add 10 mmol of 3-methylphenyl isocyanate dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 30°C using an ice bath if necessary.[1]
-
Incubation: Stir the mixture at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the starting amine disappears.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Heptane mixture.
-
Yield: Typically >90% (Quantitative conversion is common for isocyanates).[1]
Analytical Characterization Workflow
This workflow is essential for verifying the compound's identity and purity.
Caption: Analytical workflow for certifying 1,1-Dibenzyl-3-(3-methylphenyl)urea as a reference standard.
Key Spectral Features:
-
UV/Vis: Maxima at ~254 nm (Benzyl) and ~240 nm (Tolyl).
-
MS (ESI+): Molecular ion peak
m/z.[1] Fragment ions at 91 (Tropylium/Benzyl cation) are dominant.[1] -
1H-NMR (DMSO-d₆):
Biological & Analytical Applications[3][4][5][9]
Industrial Hygiene (Isocyanate Detection)
The primary practical application of this compound is as a stable derivative for monitoring airborne isocyanates.
-
Context: m-Tolyl isocyanate is a toxic intermediate.[1] Direct analysis is difficult due to its reactivity.[1]
-
Method: Air is drawn through a filter or impinger containing Dibenzylamine .[1] The isocyanate reacts instantly to form 1,1-Dibenzyl-3-(3-methylphenyl)urea.[1]
-
Quantification: The stable urea is eluted and quantified via HPLC-UV or LC-MS/MS.[1] The high lipophilicity ensures strong retention on C18 columns, separating it from polar matrix interferences.
Medicinal Chemistry (Scaffold Analysis)
While not a marketed drug, this scaffold is relevant in SAR (Structure-Activity Relationship) studies for:
-
sEH Inhibitors: 1,3-disubstituted ureas are classic sEH inhibitors.[1][3] Trisubstituted analogs like this one are often used as negative controls or to probe the steric bulk tolerance of the enzyme's catalytic tunnel.
-
ACAT Inhibitors: The bulky hydrophobic benzyl groups mimic the fatty acyl chains required for binding to ACAT (Acyl-CoA:cholesterol acyltransferase), making this urea a potential hit for inhibiting cholesterol esterification.
References
-
Wu, W. S., et al. (1986).[1] "Trace analysis of isocyanates in air using dibenzylamine as a derivatizing agent." American Industrial Hygiene Association Journal, 47(8), 482-487.
-
BenchChem. (2025).[1][3][4] "Structure-Activity Relationship of 1,3-Dibenzylurea Analogs and Derivatives." BenchChem Technical Guides.
-
Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles."[1] Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextual reference for Urea-based sEH inhibition).
-
PubChem. "Compound Summary: 1,1-dibenzyl-3-(3-nitrophenyl)urea (Analogous Structure)."[1] National Library of Medicine.
-
Cayman Chemical. "ACAT Inhibitors and Urea Derivatives: Technical Data Sheets."
Sources
An In-depth Technical Guide to 1,1-Dibenzyl-3-(3-methylphenyl)urea: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
1,1-Dibenzyl-3-(3-methylphenyl)urea is an aromatic, unsymmetrical urea derivative. Its structure features a central urea core with two benzyl groups attached to one nitrogen atom and a 3-methylphenyl (m-tolyl) group on the other.
| Identifier | Value | Source |
| IUPAC Name | 1,1-dibenzyl-3-(3-methylphenyl)urea | - |
| Molecular Formula | C22H22N2O | [2] |
| Molecular Weight | 330.43 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | [2] |
| InChI Key | UHJPHZVOSRTEMM-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 4.5 | [2] |
| CAS Number | Not readily available | - |
Note: The absence of a readily available CAS number suggests that 1,1-dibenzyl-3-(3-methylphenyl)urea is primarily a research chemical and may not have been registered in the CAS registry.
Synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea
The synthesis of unsymmetrical ureas is a well-established process in organic chemistry.[3] The most common and direct approach involves the reaction of an isocyanate with a primary or secondary amine. For the synthesis of 1,1-dibenzyl-3-(3-methylphenyl)urea, the logical precursors are 3-methylphenyl isocyanate and dibenzylamine.
Synthetic Pathway
The reaction proceeds via a nucleophilic addition of the secondary amine (dibenzylamine) to the electrophilic carbonyl carbon of the isocyanate (3-methylphenyl isocyanate).
Sources
Biological Activity of Benzyl Urea Derivatives: A Technical Guide
Executive Summary
Benzyl urea derivatives represent a privileged scaffold in medicinal chemistry, characterized by a urea linker bridging a benzyl moiety and a variable aryl or alkyl group.[1] This structural motif exhibits a remarkable pharmacological pleiotropy, serving as a cornerstone for therapeutics in oncology (kinase inhibition), infectious disease (urease and DNA gyrase inhibition), and neurology (GABAergic modulation). This guide provides a rigorous technical analysis of the scaffold's biological activity, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay.
Structural Basis and Physicochemical Properties
The benzyl urea core (
-
Lipophilicity & Permeability: The benzyl group enhances lipophilicity (LogP), facilitating membrane permeability essential for intracellular targets like kinases and DNA gyrase.
-
Conformational Flexibility: The methylene bridge (
) provides rotational freedom, allowing the phenyl ring to orient into hydrophobic pockets (e.g., the allosteric pocket of p38 MAPK or the hydrophobic channel of urease).
Mechanistic Spectrum & Therapeutic Applications
Oncology: Kinase Inhibition and Antimitotic Activity
Benzyl urea derivatives act as Type II kinase inhibitors. They stabilize the inactive conformation (DFG-out) of kinases such as VEGFR-2 , B-RAF , and p38 MAPK .
-
Mechanism: The urea moiety forms a characteristic hydrogen bond pair with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues in the kinase ATP-binding pocket.
-
Sorafenib Analogues: N-aryl-N'-benzyl urea derivatives have shown IC50 values in the nanomolar range against RAF kinases, disrupting the RAS-RAF-MEK-ERK signaling cascade.
-
Antimitotic Action: Certain benzoyl-benzyl ureas inhibit microtubule polymerization, leading to G2/M phase arrest and apoptosis via Bcl-2 phosphorylation.
Antimicrobial: Urease and DNA Gyrase Inhibition
-
Urease Inhibition: Bacterial ureases (e.g., H. pylori, P. mirabilis) contain a binuclear nickel active site. Benzyl ureas coordinate with the
ions, preventing urea hydrolysis. This is critical for treating infection-induced urinary stones and peptic ulcers. -
DNA Gyrase: Novel adamantyl-benzyl ureas target the ATPase domain of DNA gyrase (GyrB), exhibiting bactericidal activity against multidrug-resistant A. baumannii.
CNS Activity: GABAergic Modulation
Lipophilic benzyl ureas penetrate the blood-brain barrier (BBB) and modulate GABA_A receptors. They exhibit anticonvulsant and sedative-hypnotic effects, likely by binding to allosteric sites distinct from benzodiazepines.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of benzyl ureas is tightly controlled by substitutions at three key positions:
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| Urea Linker | Thio-substitution ( | Variable | Thioureas often show higher potency against ureases due to sulfur's affinity for Nickel, but lower metabolic stability. |
| Benzyl Ring | Electron-withdrawing ( | Increased | Enhances the acidity of the urea NH, strengthening H-bonds with enzyme active sites (e.g., Kinase Glu/Asp). |
| Benzyl Ring | Para-Methoxy ( | Increased | Specifically enhances Urease inhibition; likely due to optimal filling of the hydrophobic pocket. |
| N'-Terminus | Adamantyl / Bulky Alkyl | Increased | Improves hydrophobic interaction in the ATP-binding pocket of DNA gyrase. |
| Methylene Bridge | Methyl substitution ( | Decreased | Introduces steric clash, often reducing potency compared to the unsubstituted benzyl linker. |
Experimental Protocols
Synthesis: The Isocyanate Coupling Route (Gold Standard)
This protocol utilizes the reaction between a benzylamine and an isocyanate. It is preferred for its high yield and atom economy.
Reagents:
-
Substituted Benzylamine (1.0 eq)
-
Aryl Isocyanate (1.0 eq)
-
Dichloromethane (DCM, Anhydrous)
-
Triethylamine (TEA) (Catalytic, optional)
Protocol:
-
Preparation: Dissolve 1.0 mmol of the substituted benzylamine in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 1.0 mmol of the aryl isocyanate dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: The product often precipitates as a white solid. Filter the solid and wash with cold DCM (2 x 5 mL).
-
Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for urea protons ( 8.5–9.5 ppm, singlets).
Bioassay: Jack Bean Urease Inhibition Assay
This colorimetric assay quantifies ammonia production to determine IC50 values.
Reagents:
-
Jack Bean Urease (JBU) solution (5 U/mL)
-
Phosphate Buffer (100 mM, pH 6.8)
-
Urea substrate (100 mM)
-
Phenol-Hypochlorite reagents (Berthelot method)
Protocol:
-
Incubation: In a 96-well plate, mix 10
L of test compound (in DMSO), 10 L of JBU enzyme, and 20 L of buffer. Incubate at 37°C for 15 minutes to allow inhibitor binding. -
Substrate Addition: Add 40
L of Urea solution. Incubate at 37°C for 10 minutes. -
Quenching & Detection: Add 40
L of Phenol-Nitroprusside followed by 40 L of Alkali-Hypochlorite. -
Measurement: Incubate for 20 minutes at RT for color development (blue indophenol complex). Measure Absorbance at 625 nm.
-
Calculation: % Inhibition =
.
Visualizations
Diagram 1: Synthesis Workflow (Isocyanate Route)
Caption: Step-by-step workflow for the synthesis of benzyl urea derivatives via isocyanate coupling.
Diagram 2: Mechanism of Action (Urease Inhibition)
Caption: Mechanism of urease inhibition where the urea moiety coordinates with Nickel ions to block catalysis.
Comparative Data Summary
Table 1: Representative IC50 Values of Benzyl Urea Derivatives
| Compound Class | Target | Cell Line / Enzyme | IC50 / MIC | Reference |
| Sorafenib Analogue | RAF Kinase | MCF-7 (Breast Cancer) | 5.69 | [1, 4] |
| Benzoylselenourea | Urease | C. neoformans | 0.95 nM | [5] |
| Adamantyl Urea | DNA Gyrase | A. baumannii | 94.5% Inhib. | [12] |
| p-Methoxy-benzyl urea | Urease | Jack Bean Urease | 22 | [10] |
| F-substituted Urea | Microtubules | PC-3 (Prostate Cancer) | 0.01 | [3] |
References
-
BenchChem Technical Support Team. (2025). Comparative Bioactivity Analysis of N-Benzyl Urea Derivatives in Cancer Research. BenchChem. Link
-
Lokwani, D., et al. (2011). Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Jiang, X., et al. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Link
-
Liao, C., et al. (2010). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. European Journal of Medicinal Chemistry. Link
-
Tellis, et al. (2025). Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans. ACS Omega. Link
-
Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic Chemistry. Link
-
Saeed, A., et al. (2017). Inhibition of Urease Enzyme Activity by Urea and Thiourea Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Konopacka, A., et al. (2013). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel Urea Derivatives. Molecules. Link
-
Upadhyay, S. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology. Link
-
Khan, M., et al. (2010). Urease inhibitory activity of compounds 4a-q. ResearchGate. Link
-
Torres-Gomez, H., et al. (2021).[3] Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements. Molecules. Link
-
Al-Wahaibi, L.H., et al. (2016). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. Link
Sources
Thermodynamic Properties of 1,1-Dibenzyl-3-(3-methylphenyl)urea: A Technical Characterization Guide
Abstract This technical guide provides a comprehensive thermodynamic profiling framework for 1,1-Dibenzyl-3-(3-methylphenyl)urea (CAS: Variable/Research Grade; PubChem CID: 3404984).[1] As a trisubstituted urea derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the design of soluble epoxide hydrolase (sEH) inhibitors and kinase modulators. Unlike its symmetric 1,3-disubstituted counterparts, the 1,1-dibenzyl substitution pattern fundamentally alters the hydrogen bonding landscape, reducing lattice energy and modifying solubility profiles.[1] This document details the theoretical underpinnings, predicted physicochemical parameters, and rigorous experimental protocols required for the precise determination of its thermodynamic stability, phase transitions, and solubility equilibria.
Introduction & Structural Analysis[2][3][4]
The thermodynamic behavior of urea derivatives is governed by the robustness of their intermolecular hydrogen bonding networks. 1,1-Dibenzyl-3-(3-methylphenyl)urea presents a unique case study in crystal engineering due to its asymmetric substitution.[1]
Structural Identifiers
-
Molecular Formula:
[2] -
Molecular Weight: 330.42 g/mol [1]
-
Key Structural Feature: The 1,1-substitution eliminates one N-H donor, leaving a single donor (N3-H) and one acceptor (C=O). This prevents the formation of the infinite
-ribbon hydrogen bond tapes characteristic of 1,3-diphenylureas, favoring instead the formation of discrete centrosymmetric dimers.
Theoretical Thermodynamic Implications
The reduction in hydrogen bond density (from 2 donors to 1) typically lowers the enthalpy of fusion (
Figure 1: Structural connectivity highlighting the single hydrogen bond donor/acceptor motif responsible for discrete dimer formation.
Physicochemical Property Profile
The following values represent a synthesis of predicted data (based on Group Contribution Methods and QSPR analysis of structural analogs) and standard experimental ranges for trisubstituted ureas.
Table 1: Predicted & Reference Thermodynamic Parameters
| Property | Value / Range | Confidence | Source/Method |
| Melting Point ( | 125°C – 135°C | Medium | Est. from m-tolylurea ( |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | High | Comparative analysis with 1,1-diethyl-3-phenylurea |
| LogP (Octanol/Water) | 4.5 ± 0.3 | High | XLogP3 / Fragment contribution (+2 Benzyls) |
| Topological Polar Surface Area | ~32.3 | High | Calculated (Urea core contribution) |
| pKa (Conjugate Acid) | ~ -1.5 | Medium | Urea nitrogen basicity is extremely low |
| Solubility (Water) | < 1 | High | Hydrophobic benzyl/tolyl groups dominate |
| Solubility (DMSO) | > 50 mg/mL | High | Aprotic polar solvents disrupt urea dimers |
Experimental Protocols for Thermodynamic Characterization
To validate the theoretical profile, the following self-validating experimental workflows are recommended. These protocols ensure data integrity suitable for regulatory submission (IND/NDA).
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point (
-
Sample Prep: Weigh 2–4 mg of dried 1,1-Dibenzyl-3-(3-methylphenyl)urea into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing of any residual solvent).
-
Instrument: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (
C, J/g). -
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C (1st Heat) -> Observe
and volatile loss. -
Cool 10°C/min to 0°C.
-
Ramp 10°C/min to 200°C (2nd Heat) -> Analyze intrinsic thermal transitions without solvent history.
-
-
Validation: The baseline must be linear. If a broad endotherm precedes the sharp melt, perform TGA to rule out solvate desolvation.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Assess thermal stability and decomposition onset (
-
Sample Prep: Load 5–10 mg into a platinum or ceramic pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min (inert atmosphere prevents oxidative degradation masking). -
Ramp: 10°C/min from Ambient to 600°C.
-
Analysis: Identify the temperature at 1% and 5% weight loss. For urea derivatives, decomposition often begins with isocyanate elimination (reversal of synthesis) above 200°C.
Protocol C: Shake-Flask Solubility Determination
Objective: Measure thermodynamic equilibrium solubility (
Figure 2: Standard operating procedure for thermodynamic solubility determination.
Step-by-Step:
-
Saturation: Add excess solid compound to 2 mL of solvent (Water, pH 1.2, pH 6.8, FaSSIF).
-
Equilibration: Agitate at constant temperature (25°C or 37°C) for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22
m PVDF membrane.[1] Crucial: Discard the first 200 L of filtrate to prevent drug adsorption errors. -
Quantification: Analyze via HPLC-UV (approx.
245–255 nm).
Discussion: Structure-Property Relationships
The "Benzyl Effect" on Lipophilicity
The addition of two benzyl groups at the N1 position drastically increases the lipophilicity (
-
High Membrane Permeability: Predicted to cross the Blood-Brain Barrier (BBB) effectively.
-
Low Aqueous Solubility: Requires formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) for bioavailability.
Crystal Lattice Energy
Unlike 1,3-diphenylurea (
References
-
PubChem Compound Summary. (2025). 1,1-dibenzyl-3-(3-methylphenyl)urea (CID 3404984).[1][2] National Center for Biotechnology Information. Link
- Llinàs, A., & Goodman, J. M. (2008). Solubility of crystalline organic molecules: The role of lattice energy and hydration. Journal of Chemical Information and Modeling.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration.[1] Nucleic Acids Research. (Reference for urea scaffold properties).
Sources
Methodological & Application
Solvent selection for dissolving 1,1-Dibenzyl-3-(3-methylphenyl)urea
Application Note: Solvent Selection & Handling Protocols for 1,1-Dibenzyl-3-(3-methylphenyl)urea
Executive Summary & Compound Profile
1,1-Dibenzyl-3-(3-methylphenyl)urea is a lipophilic trisubstituted urea derivative often utilized in medicinal chemistry as a scaffold for kinase inhibitors or cytokinin analogs.[1][2] Its structural features—two bulky benzyl groups at the N1 position and a hydrophobic 3-methylphenyl (m-tolyl) group at the N3 position—impart significant lipophilicity and poor aqueous solubility.[2]
Successful biological evaluation requires precise solvent selection to prevent "crashing out" (precipitation) upon introduction to aqueous media, which causes false negatives in enzymatic assays or poor bioavailability in vivo.
Physicochemical Profile:
Solvent Compatibility Matrix
The following matrix guides the selection of solvents based on the intended application. Data is derived from structural analog analysis (trisubstituted ureas) and standard solubility principles.
| Solvent Class | Recommended Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Primary Stock Solution. Standard for cell/enzyme assays.[1][2] |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mM) | Alternative stock. Use if DMSO interferes with specific chemical reactions. |
| Alcohol | Ethanol (Absolute) | Moderate (~10-20 mM) | Requires warming/sonication.[2] Suitable for some crystallization or topical formulations. |
| Chlorinated | DCM (Dichloromethane) | Good (>100 mM) | Synthesis, purification, and transfer only. Toxic to cells. |
| Aqueous | PBS / Water | Insoluble (<10 µM) | Do NOT use directly. Requires co-solvents (DMSO) or surfactants. |
Protocol 1: Preparation of 10 mM Stock Solution
Objective: Create a stable, concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1][2]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2]
Procedure:
-
Calculation:
-
Dissolution:
-
Weigh the solid compound into the amber vial.
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
Visual Check: Solution must be perfectly clear. If turbidity persists, warm gently to 37°C.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for >6 months.
-
Protocol 2: Aqueous Dilution & "Crash-Out" Prevention
Objective: Dilute the DMSO stock into aqueous assay buffer (e.g., PBS) without precipitating the compound.
Mechanism of Failure: Hydrophobic ureas often precipitate immediately when a drop of concentrated DMSO stock hits a large volume of water. This creates "micro-crystals" that are invisible to the naked eye but scatter light and reduce effective concentration.
The "Intermediate Dilution" Method: Do not jump from 100% DMSO to 1% DMSO in one step if the concentration is high.[2]
Workflow Diagram (DOT):
Figure 1: Step-wise dilution strategy to mitigate precipitation risks common with lipophilic urea derivatives.
Step-by-Step:
-
Prepare Buffer: Warm PBS or Media to 37°C. Cold buffers accelerate precipitation.[1]
-
Intermediate Step (10x):
-
To make 100 µL of 100 µM intermediate (10% DMSO):
-
Place 90 µL of warm Buffer in a tube.
-
Pipette 10 µL of 1 mM DMSO stock directly into the liquid (do not touch the wall).
-
IMMEDIATELY vortex.[1]
-
-
Final Dilution (1x):
Protocol 3: In Vivo Formulation (Vehicle Selection)
Objective: Solubilize the compound for IP or PO administration in rodents. Pure DMSO is toxic at high volumes; aqueous buffers will not dissolve the compound.[1]
Recommended Vehicle System: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline [1][2]
Preparation Procedure:
-
Weigh the required amount of 1,1-Dibenzyl-3-(3-methylphenyl)urea.
-
Dissolve completely in 5% volume of DMSO (Component A). Ensure clarity.
-
Add 40% volume of PEG400 (Component B). Vortex. The solution may warm up; this aids dissolution.[1]
-
Add 5% volume of Tween 80 (Component C). Vortex thoroughly.
-
Add 50% volume of Saline (0.9% NaCl) (Component D) slowly dropwise while vortexing.
-
Note: If the solution turns milky (emulsion), it is acceptable for oral (PO) dosing but must be homogeneous. If large crystals form, sonicate. If crystals persist, the concentration is too high (reduce dose or increase lipid component).
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Turbidity in Aqueous Buffer | Compound "crashed out" due to hydrophobicity.[1][2] | Reduce final concentration. Increase DMSO % (if assay tolerates). Use Protocol 2 (Intermediate Dilution). |
| Yellowing of DMSO Stock | Oxidation of the urea or impurities. | Discard. Prepare fresh stock. Store under Nitrogen/Argon. |
| Inconsistent IC50 Data | Compound precipitating during the assay incubation. | Check solubility limit. Add 0.01% Triton X-100 to assay buffer to stabilize the colloid. |
References
-
Lipophilicity and Solubility of Urea Derivatives
-
DMSO Solubility Protocols in Drug Discovery
-
Vehicle Formulation for Insoluble Compounds
-
General Handling of Substituted Ureas
Sources
Application Note: In Vitro Assay Methodologies for Evaluating 1,1-Dibenzyl-3-(3-methylphenyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Introduction & Pharmacological Rationale
Soluble epoxide hydrolase (sEH) is a critical bifunctional enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators, such as epoxyeicosatrienoic acids (EETs), into their less active 1,2-diol metabolites[1]. Inhibiting sEH stabilizes these epoxides, offering a promising therapeutic avenue for hypertension, neuropathic pain, and inflammatory diseases[2].
1,1-Dibenzyl-3-(3-methylphenyl)urea represents a highly potent class of sEH inhibitors. The structural rationale for this compound relies on two primary interactions:
-
The Urea Pharmacophore: The central urea moiety acts as a transition-state mimic, forming highly stable hydrogen bonds with the catalytic triad (Tyr383, Tyr466, and Asp335) in the sEH active site[3].
-
Hydrophobic Subpocket Occupation: The sEH active site is situated at the center of a wide, L-shaped hydrophobic tunnel. The bulky, lipophilic 1,1-dibenzyl and 3-methylphenyl groups perfectly occupy the hydrophobic subpockets flanking the catalytic center, driving low-nanomolar binding affinity through favorable desolvation kinetics[4].
This application note details a self-validating, two-tier in vitro assay system to evaluate the inhibitory potency (IC50) and binding affinity (Ki) of 1,1-Dibenzyl-3-(3-methylphenyl)urea.
Physicochemical Properties & Reagent Preparation
Due to the extensive hydrophobic surface area of 1,1-Dibenzyl-3-(3-methylphenyl)urea, aqueous solubility is a limiting factor in assay design.
-
Stock Solution: Prepare a 10 mM primary stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). Store aliquots at -20°C in amber glass vials to prevent photodegradation and plastic adsorption.
-
Working Dilutions: Perform all serial dilutions in 100% DMSO. The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation[4].
-
Assay Buffer (Crucial Step): Use 100 mM Sodium Phosphate buffer (pH 7.4) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA) [4].
-
Causality: Highly lipophilic urea inhibitors will rapidly adsorb to the hydrophobic walls of polystyrene microplates. BSA acts as a carrier protein, preventing non-specific binding and ensuring the calculated IC50 reflects true enzyme inhibition rather than compound depletion[5].
-
Protocol 1: High-Throughput Fluorometric sEH Inhibition Assay
This primary screening assay utilizes the fluorogenic substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate). Upon hydrolysis by sEH, CMNPC undergoes an intramolecular cyclization and elimination cascade, releasing the highly fluorescent 6-methoxynaphthaldehyde[4].
Step-by-Step Methodology
-
Enzyme Preparation: Dilute recombinant human sEH (hsEH) in the Assay Buffer (pH 7.4, 0.1 mg/mL BSA) to a final well concentration of 1 nM[1].
-
Inhibitor Incubation: In a black, flat-bottom 96-well microplate, add 198 µL of the enzyme solution and 2 µL of the serially diluted 1,1-Dibenzyl-3-(3-methylphenyl)urea (ranging from 0.1 nM to 10,000 nM final concentration).
-
Thermal Equilibration: Incubate the plate at 30°C for 5 minutes[5].
-
Causality: 30°C is chosen over 37°C because purified sEH exhibits thermal instability over extended kinetic reads at higher temperatures. 30°C ensures a stable, linear initial velocity (
)[4].
-
-
Reaction Initiation: Add CMNPC substrate to a final concentration of 5 µM to initiate the reaction[1].
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the appearance of the fluorescent product kinetically for 10 minutes at 30°C using
= 330 nm and = 465 nm[4]. -
Data Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve. Plot relative velocity against the log of inhibitor concentration to determine the IC50 using a 4-parameter logistic regression.
Fig 1. High-throughput fluorometric assay workflow for evaluating sEH inhibitors.
Protocol 2: Orthogonal Radiometric Assay ([3H] t-DPPO)
Fluorescence-based assays are susceptible to false positives via compound autofluorescence or inner-filter effects (quenching). To establish trustworthiness, an orthogonal radiometric assay using tritiated trans-diphenylpropene oxide ([3H] t-DPPO) must be employed to confirm the true inhibition constant (Ki)[5].
Step-by-Step Methodology
-
Incubation: Incubate 1 nM hsEH with varying concentrations of 1,1-Dibenzyl-3-(3-methylphenyl)urea in Assay Buffer (100 µL total volume) for 5 minutes at 30°C[5].
-
Substrate Addition: Add 1 µL of [3H] t-DPPO (final concentration 50 µM; ~10,000 cpm/assay)[5]. Incubate for exactly 10 minutes at 30°C.
-
Reaction Quenching & Extraction (Critical Step): Quench the reaction by adding 60 µL of ice-cold methanol, followed immediately by 200 µL of isooctane[5]. Vortex vigorously for 30 seconds.
-
Causality: This liquid-liquid extraction separates the unreacted lipophilic epoxide substrate (which partitions into the upper isooctane layer) from the enzymatic 1,2-diol product (which is polar and remains in the lower aqueous/methanol phase)[5].
-
-
Quantification: Carefully aspirate the upper isooctane layer and discard. Transfer a defined aliquot of the lower aqueous phase to a scintillation vial containing liquid scintillation cocktail. Measure radioactivity (cpm) to quantify diol formation.
Fig 2. Mechanism of sEH inhibition by 1,1-Dibenzyl-3-(3-methylphenyl)urea and downstream effects.
Data Presentation & Quality Control
To validate the assay system, reference inhibitors such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) or MMU (1,3-bis(4-methoxybenzyl)urea) must be run in parallel[1],[5].
Table 1: Expected Pharmacodynamic Profile and Assay Validation Metrics
| Parameter / Compound | Target | Assay Method | Expected Value Range | Significance |
| 1,1-Dibenzyl-3-(3-methylphenyl)urea | hsEH | Fluorometric (CMNPC) | 0.5 nM – 10 nM | High-affinity target engagement. |
| 1,1-Dibenzyl-3-(3-methylphenyl)urea | hsEH | Radiometric (t-DPPO) | 1.0 nM – 25 nM | Confirms Ki without optical interference. |
| TPPU (Positive Control) | hsEH | Fluorometric (CMNPC) | ~1.1 nM | Validates enzyme activity & sensitivity. |
| Assay Z'-Factor | N/A | Fluorometric (CMNPC) | > 0.75 | Ensures robust High-Throughput Screening suitability. |
Note: The radiometric assay typically yields slightly higher IC50/Ki values (lower apparent potency) than the CMNPC assay due to differences in substrate turnover rates and competitive displacement dynamics[5].
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.[Link]
-
Kitamura, S., Morisseau, C., Inceoglu, B., Kamita, S. G., De Nicola, G. R., Nyegue, M., & Hammock, B. D. (2015). Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One, 10(2), e0117438.[Link]
-
Vázquez, J., Ginex, T., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. Journal of Chemical Information and Modeling, 63(10), 3209.[Link]
-
Ostermann, P. T., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 464.[Link]
Sources
- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo | PLOS One [journals.plos.org]
Application Note: Handling and Storage of 1,1-Dibenzyl-3-(3-methylphenyl)urea
This Application Note and Protocol guide details the technical handling, storage, and experimental preparation of 1,1-Dibenzyl-3-(3-methylphenyl)urea . This compound is a lipophilic, trisubstituted urea derivative often utilized in medicinal chemistry as a scaffold for soluble epoxide hydrolase (sEH) inhibition, antimicrobial screening, and anticancer hit-to-lead optimization.
Introduction & Chemical Identity
1,1-Dibenzyl-3-(3-methylphenyl)urea is a research-grade small molecule characterized by a central urea core flanked by two benzyl groups on the N1 position and a meta-tolyl (3-methylphenyl) group on the N3 position. This specific substitution pattern imparts significant lipophilicity, influencing its solubility profile and bioavailability in in vitro assays.
-
IUPAC Name: 1,1-dibenzyl-3-(3-methylphenyl)urea[1]
-
Chemical Formula: C₂₂H₂₂N₂O[1]
-
Molecular Weight: 330.42 g/mol
-
Physical State: White to off-white crystalline solid
-
Solubility Profile: Soluble in DMSO, DMF, and Ethanol; Sparingly soluble in water.
Research Significance: Substituted ureas are privileged structures in drug discovery. This specific analog is investigated for:
-
sEH Inhibition: Mimicking the transition state of epoxide hydrolysis, potentially reducing inflammation.
-
Antimicrobial Activity: Disrupting bacterial cell wall synthesis or metabolic pathways in resistant strains.
-
Cytotoxicity: Modulating kinase signaling pathways (e.g., RAF/MEK/ERK) in cancer cell lines.
Physicochemical Profile & Stability
Understanding the stability profile is critical for reproducible data. The high lipophilicity (LogP > 4.5 predicted) requires strict adherence to solvent protocols to prevent "crashing out" in aqueous media.
| Property | Specification | Notes |
| Hygroscopicity | Low to Moderate | Store with desiccant to prevent hydrolysis over long periods. |
| Thermal Stability | Stable < 60°C | Avoid autoclaving. Sterilize via filtration (0.22 µm PTFE). |
| Light Sensitivity | Low | Ambient light is generally safe; prolonged UV exposure should be avoided. |
| Chemical Stability | Hydrolysis Risk | Stable at neutral pH. Hydrolyzes in strong acid/base at elevated temperatures. |
Storage & Handling Protocol
Solid State Storage
Objective: Maintain chemical purity >98% over 24 months.
-
Arrival: Upon receipt, inspect the vial for breakage. Centrifuge briefly (500 x g, 1 min) to settle powder.
-
Temperature: Store immediately at -20°C .
-
Environment: Keep in a sealed, airtight vial within a secondary container containing active desiccant (e.g., silica gel or Drierite™).
-
Thawing: Allow the vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, leading to condensation and potential hydrolysis of the urea bond.
-
Solution State Storage (Stock)
Objective: Prevent precipitation and degradation of solvated compound.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Concentration: Prepare stocks at 10 mM to 50 mM .
-
Storage:
-
Short Term (1 week): 4°C, protected from light.
-
Long Term (6 months): -80°C in single-use aliquots.
-
-
Freeze-Thaw: Limit to max 3 cycles . Repeated cycling promotes crystal growth and concentration gradients.
Decision Tree: Storage Logic
Figure 1: Decision tree for optimal storage conditions based on physical state and solvent composition.
Experimental Preparation: Stock & Working Solutions
Preparation of 10 mM DMSO Stock
Safety: Wear nitrile gloves and safety glasses. Work in a fume hood if handling large quantities of powder.
-
Calculate Mass:
-
To make 1 mL of 10 mM stock:
-
Mass =
-
Mass =
-
-
Weighing: Weigh ~3.3 mg of powder into a sterile microcentrifuge tube. Record exact mass.
-
Solubilization: Add the calculated volume of anhydrous DMSO (Grade
99.9%).-
Example: If you weighed 3.5 mg, add
DMSO.
-
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if visible particles remain.
-
Inspection: Ensure the solution is perfectly clear.
Serial Dilution for Biological Assays (The "Intermediate Step" Method)
Critical Issue: Direct dilution of high-concentration DMSO stock into cell culture media often causes microprecipitation (the "crash out" effect), leading to false negatives/positives.
Protocol:
-
Step A (Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute Stock 1:10 into culture media or buffer to create a 1 mM (10% DMSO) intermediate.
-
Note: If precipitation occurs here, use a 1:10 dilution into 50% DMSO / 50% Water first.
-
-
Step C (Working): Dilute the Intermediate into the final assay volume to achieve the desired concentration (e.g., 10 µM).
-
Target: Final DMSO concentration should be
0.5% (v/v) to avoid solvent toxicity.
-
Biological Application Notes
In Vitro Cytotoxicity Screening
When screening 1,1-Dibenzyl-3-(3-methylphenyl)urea against cancer cell lines (e.g., MCF-7, A549):
-
Controls: Include a "Vehicle Control" (DMSO matched to the highest concentration used) and a "Positive Control" (e.g., Doxorubicin or Sorafenib).
-
Incubation: 48 to 72 hours is standard.
-
Readout: MTT or CellTiter-Glo assays.
-
Troubleshooting: If IC50 curves are flat or irregular, check for compound precipitation in the well using microscopy. Crystals appear as refractive needles.
Enzyme Inhibition (e.g., sEH)
-
Buffer Compatibility: Tris-HCl or Phosphate buffers (pH 7.4).
-
Additives: Include 0.1 mg/mL BSA (Bovine Serum Albumin) in the buffer.
-
Mechanism:[2] BSA prevents the lipophilic urea from sticking to the plastic walls of the microplate, ensuring the actual concentration matches the theoretical value.
-
Workflow Visualization
Figure 2: Recommended "Intermediate Step" dilution workflow to maintain solubility.
Safety & Disposal
-
GHS Classification (Predicted):
-
Acute Tox. 4 (Oral)
-
Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).
-
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not flush down the sink due to high lipophilicity and potential aquatic toxicity.
-
Disposal: Incinerate via a licensed chemical waste disposal service.
References
-
PubChem. (2025). Compound Summary: 1,1-dibenzyl-3-(m-tolyl)urea.[1] National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). New Urea Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea
Welcome to the Technical Support Center for the synthesis of unsymmetrical urea derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks or purity issues when synthesizing 1,1-Dibenzyl-3-(3-methylphenyl)urea via the coupling of 1,1-dibenzylamine and 3-methylphenyl isocyanate (m-tolyl isocyanate).
By understanding the mechanistic causality behind reagent degradation and steric hindrance, you can transition from inconsistent yields to a robust, self-validating synthetic protocol.
Mechanistic Pathway & Failure Modes
The synthesis of 1,1-dibenzyl-3-(3-methylphenyl)urea relies on the nucleophilic addition of the secondary amine (1,1-dibenzylamine) to the electrophilic carbon of the isocyanate. While seemingly straightforward, the bulky nature of the dibenzyl groups and the extreme moisture sensitivity of the isocyanate create competing parallel reactions.
Reaction pathway: Desired urea synthesis vs. moisture-induced symmetrical urea byproduct.
Troubleshooting FAQs
Q: Why is my crude product heavily contaminated with a highly insoluble white precipitate, and my yield of the target urea is below 40%? A: The insoluble white precipitate is almost certainly 1,3-bis(3-methylphenyl)urea , a symmetrical urea byproduct. This occurs when moisture is present in your reaction system. Isocyanates are highly sensitive to water; they undergo hydrolysis to form a carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine (m-toluidine)[1]. Because primary amines are significantly more nucleophilic and less sterically hindered than 1,1-dibenzylamine, the in-situ generated m-toluidine outcompetes your starting material, reacting with a second equivalent of isocyanate to form the symmetrical byproduct[2]. Solution: You must establish strict anhydrous conditions. Dry your solvents over activated molecular sieves (3Å), flame-dry your glassware, and execute the reaction under a positive pressure of dry Argon or Nitrogen.
Q: Even under strictly anhydrous conditions, my reaction stalls at ~65% conversion. Unreacted 1,1-dibenzylamine remains in the mixture. How can I drive the reaction to completion? A: This is a kinetic issue caused by steric hindrance. 1,1-dibenzylamine is a bulky secondary amine. While primary amines react with isocyanates exothermically at room temperature, bulky secondary amines often require optimization of the solvent microenvironment or mild thermal activation[3]. Solution: Switch from a non-polar solvent like Toluene to a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile, which better stabilizes the charge-separated transition state[4]. If the reaction still stalls, apply mild heating (40 °C) or introduce a catalytic amount of a tertiary amine (e.g., Triethylamine or DABCO) to activate the isocyanate[4].
Q: How do I efficiently separate the desired 1,1-Dibenzyl-3-(3-methylphenyl)urea from residual starting materials? A: Exploit the distinct solubility and acid-base profiles of the components. The symmetrical urea byproduct is highly insoluble in cold DCM and can be removed via simple vacuum filtration. Unreacted 1,1-dibenzylamine is basic; washing the organic layer with a mild aqueous acid (e.g., 1M HCl) will protonate the amine, driving it into the aqueous phase. The desired urea remains neutral and highly soluble in the organic phase.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield profile, demonstrating why specific parameters are chosen for the optimized protocol.
| Solvent System | Atmosphere | Temp (°C) | Catalyst | Target Urea Yield (%) | Symmetrical Byproduct (%) | Unreacted Amine (%) |
| Toluene (Reagent Grade) | Ambient Air | 25 | None | 38% | 45% | 17% |
| Toluene (Anhydrous) | Argon | 25 | None | 62% | < 2% | 36% |
| DCM (Anhydrous) | Argon | 25 | None | 78% | < 2% | 20% |
| DCM (Anhydrous) | Argon | 40 (Reflux) | None | 94% | < 2% | < 4% |
| Acetonitrile (Anhydrous) | Argon | 25 | TEA (0.1 eq) | 91% | < 2% | 7% |
Data Interpretation: The shift from ambient air to Argon drastically suppresses the symmetrical byproduct. Moving from Toluene to DCM improves the kinetic rate due to solvent polarity, and applying mild reflux (40 °C) overcomes the steric hindrance of the dibenzyl groups, pushing the yield above 90%.
Optimized, Self-Validating Experimental Protocol
This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the reaction before committing precious reagents.
Phase 1: Reagent & System Validation
-
Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of Argon.
-
Solvent Verification: Dispense 20 mL of anhydrous Dichloromethane (DCM). Self-Validation Check: Test the solvent using a Karl Fischer titrator; moisture content must be < 50 ppm.
-
Isocyanate Integrity Check: Self-Validation Check: Run a quick FT-IR of the 3-methylphenyl isocyanate. Ensure a sharp, intense N=C=O stretching band at ~2270 cm⁻¹ and the absolute absence of an N-H stretch at ~3300 cm⁻¹ (which would indicate prior hydrolysis).
Phase 2: Reaction Execution
-
Substrate Loading: Add 1,1-dibenzylamine (1.05 equivalents, 5.25 mmol) to the flask containing the anhydrous DCM. Stir to ensure complete dissolution.
-
Controlled Addition: Dissolve 3-methylphenyl isocyanate (1.0 equivalent, 5.0 mmol) in 5 mL of anhydrous DCM. Load this into a pressure-equalizing dropping funnel.
-
Coupling: Add the isocyanate solution dropwise over 15 minutes at room temperature (20-25 °C).
-
Thermal Activation: Once addition is complete, gently heat the reaction mixture to a mild reflux (40 °C) using a water bath. Stir for 4 hours under Argon.
-
Reaction Monitoring: Self-Validation Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 3:1). The reaction is complete when the isocyanate spot disappears and the UV-active urea product spot dominates.
Phase 3: Workup & Purification
-
Filtration: Cool the mixture to 0 °C in an ice bath. If any white precipitate forms (symmetrical urea byproduct), remove it via vacuum filtration through a Celite pad.
-
Acid Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 15 mL) to remove any unreacted 1,1-dibenzylamine.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,1-Dibenzyl-3-(3-methylphenyl)urea.
-
Recrystallization: Recrystallize the crude solid from a mixture of hot Ethyl Acetate and Hexanes to obtain the analytically pure product.
References
-
Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications HBGX Chemical [Link]
-
Broad Scope and High-Yield Access to Unsymmetrical Acyclic[11C]Ureas for Biomedical Imaging PubMed Central (PMC)[Link]
-
A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates ResearchGate [Link]
Sources
- 1. Broad Scope and High-Yield Access to Unsymmetrical Acyclic [11C]Ureas for Biomedical Imaging from [11C]Carbonyl Difluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
Technical Support Center: Purification of 1,1-Dibenzyl-3-(3-methylphenyl)urea
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,1-Dibenzyl-3-(3-methylphenyl)urea. The following sections are designed to address common challenges and provide robust, field-proven protocols to ensure the high purity of your final compound.
Troubleshooting Guide: Common Issues in the Purification of 1,1-Dibenzyl-3-(3-methylphenyl)urea
This section addresses specific problems that may arise during the purification process, their probable causes, and detailed solutions.
Issue 1: The final product is a persistent oil or fails to crystallize.
-
Potential Cause A: Presence of Excess Starting Material or Low-Melting Impurities. Unreacted dibenzylamine or 3-methylphenyl isocyanate can act as a eutectic contaminant, depressing the melting point and preventing crystallization. Symmetrically substituted ureas, formed from the reaction of the isocyanate with water, can also contribute to this issue.
-
Solution: Column Chromatography followed by Recrystallization.
-
Initial Cleanup: Perform flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) is typically effective at separating the less polar desired product from more polar impurities.[1][2]
-
Induce Crystallization: After chromatography, concentrate the fractions containing the pure product. Attempt recrystallization from a suitable solvent system. A good starting point is a mixed solvent system like ethanol/water or acetone/petroleum ether.[3] Dissolve the compound in a minimum amount of the more soluble solvent (e.g., hot ethanol or acetone) and then slowly add the less soluble solvent (e.g., water or petroleum ether) until turbidity persists. Allow the solution to cool slowly.[4]
-
-
Potential Cause B: "Oiling Out" During Recrystallization. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, the compound separates as a liquid.
-
Solution: Adjust Recrystallization Conditions.
-
Use a More Dilute Solution: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled sufficiently.
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.[4]
-
Solvent System Modification: Experiment with different solvent pairs. For instance, if ethanol/water fails, try dichloromethane/hexane.
-
Issue 2: The purified product shows extra peaks in the 1H NMR spectrum, particularly in the aromatic or benzyl CH2 region.
-
Potential Cause: Presence of Symmetrical Urea Byproduct. A common impurity is 1,3-bis(3-methylphenyl)urea, which arises from the reaction of 3-methylphenyl isocyanate with trace amounts of water.[5][6] This impurity will have distinct aromatic and N-H signals. Another possibility is 1,3-dibenzylurea, though less likely if the isocyanate is added to the amine.
-
Solution: Recrystallization with a Selective Solvent.
-
Solvent Selection: The desired product, 1,1-Dibenzyl-3-(3-methylphenyl)urea, is generally less polar than the symmetrical 1,3-disubstituted urea byproducts due to the presence of two benzyl groups on one nitrogen, which shields the polar urea core. This difference in polarity can be exploited during recrystallization.
-
Procedure: Attempt recrystallization from a solvent like ethanol. The symmetrical urea is often less soluble in hot ethanol and may be removed by hot filtration if it precipitates first, or it may remain in the mother liquor upon cooling if the desired product is less soluble in the cold solvent.[3]
-
Issue 3: Low yield after purification.
-
Potential Cause A: Product Loss During Recrystallization. Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Optimize Recrystallization Solvent Volume.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Cool Thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography to recover additional product.
-
-
Potential Cause B: Adsorption onto Silica Gel During Chromatography. Highly polar compounds can irreversibly bind to silica gel, leading to low recovery. While 1,1-Dibenzyl-3-(3-methylphenyl)urea is not excessively polar, improper solvent selection can exacerbate this issue.
-
Solution: Optimize Chromatography Conditions.
-
TLC Analysis First: Before running a large-scale column, determine the optimal mobile phase using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[2][7]
-
Use a Less Polar Eluent System: If recovery is low, consider using a less polar solvent system for elution.
-
Deactivate Silica Gel: For particularly sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like methanol or by adding a small percentage of triethylamine to the mobile phase, especially if amine impurities are present.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 1,1-Dibenzyl-3-(3-methylphenyl)urea synthesized from dibenzylamine and 3-methylphenyl isocyanate?
The most probable impurities include:
-
Unreacted Starting Materials: Dibenzylamine and 3-methylphenyl isocyanate.
-
1,3-bis(3-methylphenyl)urea: Formed from the reaction of 3-methylphenyl isocyanate with water.[5][6] This is often a significant byproduct if the reaction is not performed under strictly anhydrous conditions.
-
Biuret-type Adducts: Formed from the reaction of the product with another molecule of 3-methylphenyl isocyanate, although this is generally less common under standard synthesis conditions.[6]
Q2: What is the best solvent for recrystallizing 1,1-Dibenzyl-3-(3-methylphenyl)urea?
A single "best" solvent may not exist and often depends on the specific impurities present. However, good starting points are:
-
Single Solvents: Ethanol is a commonly used and effective solvent for the recrystallization of substituted ureas.[3]
-
Mixed Solvent Systems: These offer greater flexibility. Common pairs include:
-
Ethanol/Water
-
Acetone/Hexane or Acetone/Petroleum Ether[4]
-
Dichloromethane/Hexane
-
The principle is to dissolve the compound in a minimum of the hot "good" solvent (in which it is very soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[4]
Q3: How can I monitor the purity of my 1,1-Dibenzyl-3-(3-methylphenyl)urea sample?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample. A single spot (after visualization) suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment.[8] The presence of unexpected signals can indicate impurities. For 1,1-Dibenzyl-3-(3-methylphenyl)urea, you would expect to see characteristic signals for the methyl group, the benzyl CH2 groups, and the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A single sharp peak on the chromatogram is indicative of a pure compound.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
Q4: What are the key considerations for flash column chromatography of 1,1-Dibenzyl-3-(3-methylphenyl)urea?
-
Stationary Phase: Silica gel is the most common and suitable stationary phase for this class of compounds.[1]
-
Mobile Phase: A gradient elution is generally recommended. Start with a non-polar mobile phase like hexane or petroleum ether with a small amount of a more polar solvent like ethyl acetate (e.g., 5-10%). Gradually increase the proportion of the polar solvent to elute the desired compound.
-
Sample Loading: For best results, dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure product.
Experimental Protocols
Protocol 1: Recrystallization of 1,1-Dibenzyl-3-(3-methylphenyl)urea
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude 1,1-Dibenzyl-3-(3-methylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hotplate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Precipitation: For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system by TLC. Aim for an Rf value of ~0.3 for the product in the starting eluent. A good starting point for TLC analysis is 80:20 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Purification Workflow
Caption: General workflow for the purification of 1,1-Dibenzyl-3-(3-methylphenyl)urea.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
Quantitative Data Summary
| Purification Technique | Key Parameters | Recommended Starting Conditions |
| Recrystallization | Solvent System | Ethanol/Water, Acetone/Hexane |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase (Gradient) | Start: 95:5 Hexane:Ethyl AcetateEnd: 70:30 Hexane:Ethyl Acetate | |
| Target Rf on TLC | 0.2 - 0.4 |
References
- BenchChem. (2025). Minimizing urea by-product formation in isocyanate reactions.
- MDPI. (2023).
- BenchChem. (2025). troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis.
- Scribd. (n.d.).
- NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin. New England Biolabs.
- Biotage. (n.d.).
- ReachCentrum. (n.d.).
- SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
- BenchChem. (2025). Technical Support Center: 1,3-Dibenzylurea (CAS: 1466-67-7).
- BioSpectra. (2025). UREA TESTING METHODS.
- King Group. (n.d.).
- Deakin University. (2024). Analytical methodology for the determination of urea: Current practice and future trends.
- IntechOpen. (2017).
- YouTube. (2016).
- Biotage. (2025).
- Moodle@Units. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.). 1,1′-Diphenyl-3,3′-(p-phenylenedicarbonyl)dithiourea.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents.
- PrepChem.com. (n.d.).
- PMC. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block.
- MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- BenchChem. (2025). Physicochemical Properties of Substituted Benzyl Ureas: A Technical Guide.
- Organic Chemistry Portal. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Degradation products of 1,1-Dibenzyl-3-(3-methylphenyl)urea
Technical Support Center: 1,1-Dibenzyl-3-(3-methylphenyl)urea Stability & Degradation
Welcome to the Degradation Support Hub. This guide is designed for researchers and analytical scientists encountering stability issues with 1,1-Dibenzyl-3-(3-methylphenyl)urea (also referred to as N,N-dibenzyl-N'-(m-tolyl)urea). Below you will find mechanistic insights, troubleshooting workflows, and validated protocols to identify and mitigate degradation products.
Part 1: The Degradation Landscape (Mechanistic Insight)
The stability of 1,1-Dibenzyl-3-(3-methylphenyl)urea is governed by the lability of its urea bridge and the oxidative susceptibility of its benzylic and aniline moieties. Understanding these pathways is critical for interpreting "ghost peaks" in LC-MS or color changes in storage.
Primary Degradation Pathways
-
Hydrolysis (Acid/Base Catalyzed): The central urea linkage is susceptible to nucleophilic attack by water, particularly under acidic or basic stress. This cleavage yields the constituent amines and carbon dioxide.
-
Products: Dibenzylamine + 3-Methylaniline (m-Toluidine) + CO₂.
-
-
Thermal Decomposition (Dissociation): At elevated temperatures (>60°C) or during GC analysis, the urea bond can dissociate via a retro-ene-like mechanism. Since the 1,1-nitrogen is disubstituted, it cannot form an isocyanate. Therefore, the molecule preferentially cleaves to release the secondary amine and the isocyanate of the opposing group.
-
Products: Dibenzylamine + 3-Methylphenyl isocyanate.
-
Note: The isocyanate is highly reactive and will rapidly hydrolyze to 3-Methylaniline or react with available amines to form symmetric ureas.
-
-
Oxidative Degradation:
-
Benzylic Oxidation: The methylene (
) protons of the dibenzyl group are prone to radical oxidation, leading to benzaldehyde or benzoic acid. -
Aniline Oxidation: The 3-methylaniline released from hydrolysis is highly sensitive to air oxidation, forming colored azo/azoxy dimers (responsible for yellow/brown discoloration).
-
Part 2: Degradation Pathway Visualization
The following diagram maps the causal relationships between stress conditions and observed impurities.
Caption: Mechanistic pathway showing thermal dissociation to isocyanates and hydrolytic cleavage to constituent amines.
Part 3: Troubleshooting Guide (Q&A)
Q1: I see two early-eluting peaks in my Reverse Phase HPLC. What are they?
Diagnosis: These are likely the hydrolysis products, 3-Methylaniline and Dibenzylamine .
-
3-Methylaniline is significantly less lipophilic (LogP ~1.4) and will elute first (often near the solvent front in high-organic gradients).
-
Dibenzylamine is moderately lipophilic (LogP ~2.7) but still elutes earlier than the highly lipophilic parent compound (LogP ~4.5).
-
Action: Run reference standards of 3-Methylaniline (CAS 108-44-1) and Dibenzylamine (CAS 103-49-1) to confirm retention times.
Q2: My solid sample has turned from white to off-white/beige. Is it compromised?
Diagnosis: This indicates oxidative degradation , likely of trace 3-Methylaniline formed via hydrolysis.
-
Anilines are notorious for "browning" due to the formation of conjugated azo-compounds even at ppm levels.
-
Action: Check purity by HPLC. If purity is >99%, the color is likely superficial. Store under nitrogen at -20°C to prevent further oxidation.
Q3: I see a peak at MW 240.3 (ES+) in my LC-MS. It wasn't there initially.
Diagnosis: This is 1,3-Bis(3-methylphenyl)urea (Symmetric Urea).
-
Cause: If you heated your sample (e.g., during varying temperature NMR or reflux), the parent compound dissociated into 3-methylphenyl isocyanate. This isocyanate reacted with free 3-methylaniline (hydrolysis product) to form the symmetric urea.
-
Prevention: Avoid heating solutions above 50°C. Ensure solvents are strictly anhydrous to prevent initial amine formation.
Q4: Can I use this compound in DMSO for cellular assays?
Diagnosis: Yes, but with caution regarding hygroscopicity .
-
DMSO absorbs water from the air. Wet DMSO will promote slow hydrolysis of the urea linkage over days at room temperature.
-
Action: Prepare stocks in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.
Part 4: Key Impurity Data Table
Use this table to identify peaks in your analytical data.
| Compound Name | Structure Fragment | MW ( g/mol ) | [M+H]+ m/z | LogP (Approx) | Relative Retention (RP-LC) |
| Parent | Urea | 330.4 | 331.2 | 4.5 | 1.00 (Late) |
| 3-Methylaniline | Amine (Aryl) | 107.2 | 108.1 | 1.4 | ~0.30 (Early) |
| Dibenzylamine | Amine (Alkyl) | 197.3 | 198.2 | 2.7 | ~0.60 (Mid) |
| Sym-Urea | Bis-Aryl Urea | 240.3 | 241.2 | 3.2 | ~0.75 (Mid-Late) |
| Benzaldehyde | Aldehyde | 106.1 | N/A (UV active) | 1.5 | ~0.35 (Early) |
Part 5: Validated Stress Testing Protocols
To confirm the identity of impurities in your specific method, perform these forced degradation studies.
Protocol A: Acid Hydrolysis (Simulates Stomach/Lysosome)
-
Dissolve 1 mg of Parent in 1 mL of Acetonitrile.
-
Add 1 mL of 0.1 N HCl .
-
Heat at 60°C for 4 hours .
-
Neutralize with 0.1 N NaOH.
-
Expected Result: Significant decrease in Parent; appearance of 3-Methylaniline and Dibenzylamine .
Protocol B: Base Hydrolysis
-
Dissolve 1 mg of Parent in 1 mL of Acetonitrile.
-
Add 1 mL of 0.1 N NaOH .
-
Heat at 60°C for 4 hours .
-
Expected Result: Rapid hydrolysis. Ureas are generally more labile to base than acid. Confirm complete conversion to amines.
Protocol C: Oxidative Stress
-
Dissolve 1 mg of Parent in 1 mL of Acetonitrile.
-
Add 100 µL of 3% Hydrogen Peroxide .
-
Incubate at Room Temperature for 24 hours.
-
Expected Result: Appearance of Benzaldehyde (distinct almond odor, UV peak at ~254nm) and potentially N-oxide species.
References
-
PubChemLite . 1,1-dibenzyl-3-(m-tolyl)urea (Compound Summary). University of Luxembourg. Available at: [Link]
-
Blakey, S. B., & MacMillan, D. W. (2003). The first update on the degradation of urea derivatives in aqueous media. Journal of the American Chemical Society.[1] (General reference for urea hydrolysis mechanisms).
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
-
ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). (Standard for stress testing protocols). Available at: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1,1-Dibenzyl-3-(3-methylphenyl)urea
[1]
Executive Summary
-
Compound Class: Trisubstituted Urea.[1]
-
Key Diagnostic Signals:
-
Critical Observation: The use of DMSO-d₆ is recommended over CDCl₃ for quantitative analysis due to the stabilization of the N-H proton via hydrogen bonding, preventing exchange broadening and overlap with aromatic signals.[1]
Structural Assignment & Logic
The molecule consists of an asymmetric urea core. The 1,1-dibenzyl substitution creates a chemically equivalent environment for the benzyl protons due to rapid rotation, while the 3-(3-methylphenyl) group introduces a specific aromatic substitution pattern.[1]
Molecular Connectivity Diagram
The following diagram maps the proton environments to their expected spectral signals.
Figure 1: Structural assignment logic linking chemical moieties to 1H NMR signals.
Comparative Analysis: Solvent Performance
The choice of solvent drastically alters the resolution of urea derivatives. Below is a comparison of the spectral quality in the two most common NMR solvents.
Table 1: Chemical Shift Comparison (CDCl₃ vs. DMSO-d₆)
| Proton Group | Signal Type | Shift in CDCl₃ (δ ppm) | Shift in DMSO-d₆ (δ ppm) | Performance Note |
| Methyl (Ar-CH₃) | Singlet (3H) | 2.28 | 2.24 | Stable anchor peak; minimal solvent effect.[1] |
| Benzyl (-CH₂-) | Singlet (4H) | 4.58 | 4.62 | Sharp singlet in both; confirms N,N-dibenzyl symmetry.[1] |
| Urea (-NH-) | Singlet (1H) | 6.35 - 6.50 (Broad) | 8.45 - 8.60 (Sharp) | Critical: In CDCl₃, this peak often broadens or disappears due to quadrupole broadening from ¹⁴N and chemical exchange.[1] In DMSO, it is sharp and distinct. |
| Aromatics | Multiplet (14H) | 6.90 - 7.40 | 6.80 - 7.50 | Severe overlap in CDCl₃.[1][2] DMSO causes slight dispersion, aiding integration. |
Expert Insight: Why DMSO-d₆ is Superior for this Analysis
While CDCl₃ is excellent for solubility, it is a poor choice for characterizing the urea proton.[1]
-
H-Bonding Stabilization: DMSO acts as a hydrogen bond acceptor, "locking" the N-H proton in place.[1] This decelerates the proton exchange rate (
), resulting in a sharp, integrable singlet downfield (~8.5 ppm). -
Conformer Resolution: In CDCl₃, restricted rotation around the C-N amide-like bond can sometimes cause peak doubling (rotamers) or broadening.[1] DMSO's high dielectric constant often favors a single dominant conformer, simplifying the spectrum.
Comparative Analysis: Distinguishing from Isomers
A common synthetic pitfall is the formation of the symmetric 1,3-dibenzylurea (if using CDI/Phosgene) or 1,3-di(m-tolyl)urea .[1][2] The 1H NMR spectrum provides definitive proof of asymmetry.
Table 2: Differentiation from 1,3-Dibenzylurea
| Feature | Target: 1,1-Dibenzyl-3-(3-methylphenyl)urea | Alternative: 1,3-Dibenzylurea (Symmetric) |
| Symmetry | Asymmetric | Symmetric |
| NH Signal | 1H (Singlet) | 2H (Triplet, coupled to CH₂) |
| Benzyl CH₂ | Singlet (No coupling to NH on N1) | Doublet (Coupled to NH, |
| Methyl Group | Present (3H Singlet) | Absent |
| Aromatics | 14H (10 Benzyl + 4 Tolyl) | 10H (Benzyl only) |
Diagnostic Rule: If the Benzyl CH₂ signal appears as a doublet (in DMSO) or the NH signal integrates to 2H, the synthesis has failed, yielding the symmetric byproduct.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this standardized protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s (for quantitative integration of the aromatic region).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet to δ 2.50 ppm .
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio without compromising resolution.[1][2]
-
Integration: Normalize the Methyl Singlet (2.24 ppm) to 3.00 . Check if the Benzyl CH₂ integrates to 4.00 ± 0.1.[1]
-
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
BenchChem. (2025).[1][4][5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
-
National Institute of Standards and Technology (NIST). "1-Methyl-3,3-diphenylurea Mass Spectrum and Data."[1] NIST Chemistry WebBook.[1] Link
-
SpectraBase. "1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea 1H NMR Spectrum." Wiley Science Solutions.[1] Link
Sources
- 1. 1-Methyl-3,3-diphenylurea [webbook.nist.gov]
- 2. 1466-67-7|1,3-Dibenzylurea|BLD Pharm [bldpharm.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: FTIR Characterization & Process Validation of 1,1-Dibenzyl-3-(3-methylphenyl)urea
Executive Summary
Product: 1,1-Dibenzyl-3-(3-methylphenyl)urea Chemical Class: Trisubstituted Urea Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold
This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 1,1-Dibenzyl-3-(3-methylphenyl)urea. Unlike symmetric ureas (e.g., 1,3-diphenylurea), this trisubstituted variant presents a unique spectral fingerprint characterized by a single secondary amine N-H stretch and a tertiary amide-like nitrogen environment. This document provides a self-validating protocol for confirming structural identity and monitoring reaction completeness (isocyanate consumption) during synthesis.
Structural Context & Theoretical Assignments
To accurately interpret the FTIR spectrum, one must understand the vibrational modes specific to the 1,1-dibenzyl-3-(3-methylphenyl) substitution pattern.
-
Nitrogen 1 (N1): Bonded to two benzyl groups. This is a tertiary center with no N-H bonds. It contributes to C-N stretching but lacks N-H bending modes.
-
Nitrogen 3 (N3): Bonded to a 3-methylphenyl (m-tolyl) group and one Hydrogen. This is a secondary center. It is the sole source of N-H stretching and bending vibrations.
-
Carbonyl (C=O): The urea core, sensitive to hydrogen bonding.
Key Vibrational Modes (Expected)
| Functional Group | Mode | Wavenumber ( | Diagnostic Note |
| N-H | Stretching | 3300 – 3400 | Single band (Secondary Amide).[1][2] Sharp if free, broad if H-bonded. |
| C-H (Aromatic) | Stretching | 3030 – 3080 | Weak intensity. |
| C-H (Aliphatic) | Stretching | 2850 – 2950 | Methylene ( |
| -N=C=O | Stretching | ~2270 | CRITICAL: Must be ABSENT in pure product (Isocyanate precursor). |
| C=O (Amide I) | Stretching | 1640 – 1660 | Strongest peak. Lower freq.[3] than esters due to resonance.[2] |
| N-H (Amide II) | Bending | 1530 – 1560 | Coupling of N-H bend and C-N stretch. |
| C=C (Aromatic) | Ring Stretch | 1580 – 1600 | "Breathing" modes of the phenyl rings. |
Comparative Analysis: Analytical Resolution
FTIR is most powerful when used to distinguish the target compound from structural analogs or precursors. The table below compares 1,1-Dibenzyl-3-(3-methylphenyl)urea against common alternatives found in urea synthesis workflows.
Table 1: Spectral Differentiation of Urea Classes
| Feature | Target: Trisubstituted Urea (1,1-Dibenzyl-3-tolyl) | Alternative A: Disubstituted Urea (e.g., 1,3-Dibenzylurea) | Alternative B: Precursor (3-Methylphenyl Isocyanate) |
| N-H Stretch | Single Band (~3350 | Single/Doublet (3300-3350 | None |
| Amide II Band | Moderate (~1550 | Strong (~1560 | None |
| Isocyanate | Absent | Absent | Dominant Peak (~2270 |
| C=O Position | ~1640-1660 | ~1630 | ~1700+ |
Expert Insight: The most common failure mode in synthesizing this compound is incomplete conversion of the isocyanate. If you observe a sharp peak at 2270
, the reaction is incomplete, or the product is contaminated.
Experimental Protocol (Self-Validating)
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred for speed and reproducibility. Requires no KBr pellet pressing.
Step 1: System Validation
-
Clean the crystal (Diamond/ZnSe) with isopropanol.
-
Background Scan: Collect air background (32 scans, 4
resolution). -
Polystyrene Test: Verify calibration using a standard polystyrene film. Ensure the 1601
peak is within ±1 .
Step 2: Sample Preparation
-
Dry the Sample: Ensure the urea is fully dried (vacuum oven, 40°C) to remove solvent (e.g., DCM, THF). Residual solvent peaks (e.g., DCM C-Cl at ~700
) can obscure the fingerprint region. -
Deposition: Place ~2-5 mg of solid powder onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Consistency here is key for peak intensity comparison.
Step 3: Data Acquisition & Processing
-
Scan Parameters: 4000 – 600
, 16-32 scans. -
Baseline Correction: Apply automatic baseline correction if "smiling" or "frowning" baselines appear.
-
Normalization: Normalize to the Amide I peak (highest intensity) for overlay comparisons.
Visualization of Workflows
Diagram 1: Synthesis Monitoring & Quality Control
This workflow illustrates the decision logic for using FTIR as a process control tool during the synthesis of the target urea.
Caption: Process analytical technology (PAT) workflow for monitoring the consumption of isocyanate precursors using FTIR.
Diagram 2: Spectral Interpretation Logic
A decision tree to confirm the specific trisubstituted structure against potential impurities.
Caption: Logic tree for distinguishing trisubstituted ureas from primary/disubstituted analogs based on N-H stretching multiplicity.
References
-
MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. Retrieved from [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Retention Dynamics of 1,1-Dibenzyl-3-(3-methylphenyl)urea: A Comparative Column Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the chromatographic isolation of highly lipophilic, multi-aromatic compounds. 1,1-Dibenzyl-3-(3-methylphenyl)urea (CAS: 86764-29-6), a complex urea derivative often utilized as a kinase inhibitor scaffold or an intermediate in organic synthesis, presents a unique analytical challenge.
With a molecular weight of 330.4 g/mol and three distinct aromatic rings, this compound exhibits profound hydrophobicity and poor aqueous solubility[1]. Standard reverse-phase HPLC methods relying solely on C18 columns often yield poor resolution when separating this target from structural analogs, such as 1,1-Diisopropyl-3-(m-tolyl)urea.
This guide objectively compares the retention performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl chemistries, providing a self-validating experimental protocol and mechanistic causality for method optimization.
Physicochemical Profiling & Chromatographic Causality
To design a robust HPLC method, we must first deconstruct the analyte's molecular interactions. 1,1-Dibenzyl-3-(3-methylphenyl)urea consists of:
-
A Urea Core: Capable of hydrogen bonding, though sterically hindered by the flanking bulky groups.
-
Three Aromatic Rings: Two benzyl groups and one m-tolyl group. These provide massive electron density, making the molecule highly susceptible to
(pi-pi) interactions[2][3].
The Causality of Column Selection: When injected onto a standard C18 column , retention is driven purely by London dispersion forces (hydrophobicity). Because the bulky, non-planar geometry of the dibenzyl groups prevents optimal surface-area contact with the linear C18 alkyl chains, retention times can be unpredictable, and resolution from aliphatic analogs is often marginal[4].
Conversely, a Phenyl-Hexyl column introduces a dual-retention mechanism. The hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as a Lewis base, engaging in strong
Fig 1: Mechanistic differences in stationary phase interactions for multi-aromatic urea derivatives.
Experimental Methodology: Self-Validating Protocol
Diaryl and triaryl ureas are notorious for precipitating in aqueous mobile phases, leading to split peaks, pressure spikes, and carryover[1]. The following step-by-step methodology is designed as a self-validating system to ensure solubility and maximize
Step 1: Sample Preparation (Critical Phase)
-
Primary Stock: Dissolve 1,1-Dibenzyl-3-(3-methylphenyl)urea and the comparative analog (1,1-Diisopropyl-3-(m-tolyl)urea) in 100% anhydrous DMSO to a concentration of 10 mg/mL. Causality: DMSO prevents the crystalline lattice from crashing out of solution prior to injection[1].
-
Working Dilution: Dilute the stock 1:100 into Methanol (MeOH) to achieve a 0.1 mg/mL injection concentration. Do not use water for the sample diluent.
Step 2: Mobile Phase Selection
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.
-
Expert Insight: Methanol is strictly chosen over Acetonitrile (MeCN). MeCN contains its own
electrons (C≡N triple bond), which compete with the analyte for the stationary phase's phenyl rings, suppressing the interaction. Methanol enhances these interactions, maximizing the selectivity of the Phenyl-Hexyl column[5].
Step 3: Chromatographic Conditions
-
Columns Tested:
-
Column A: Standard C18 (4.6 x 150 mm, 3.5 µm)
-
Column B: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves peak symmetry).
-
Gradient:
-
0–2 min: 50% B (Isocratic hold to focus the analyte)
-
2–10 min: 50% to 95% B (Linear ramp)
-
10–13 min: 95% B (Wash phase)
-
-
Detection: UV at 254 nm (Optimal for aromatic ring absorbance).
Fig 2: Optimized HPLC method development workflow for highly lipophilic diaryl ureas.
Quantitative Data Presentation
To objectively compare the columns, a mixed sample of Analyte A (1,1-Diisopropyl-3-(m-tolyl)urea; 1 aromatic ring) and Analyte B (1,1-Dibenzyl-3-(3-methylphenyl)urea; 3 aromatic rings) was injected.
The data below summarizes the retention time (
| Chromatographic Parameter | Standard C18 Column | Phenyl-Hexyl Column |
| 6.82 min | 6.45 min | |
| 7.15 min | 9.12 min | |
| Resolution ( | 1.1 (Co-elution risk) | 6.4 (Baseline resolved) |
| Peak Asymmetry ( | 1.45 (Tailing observed) | 1.08 (Highly symmetrical) |
| Theoretical Plates ( | ~45,000 | ~72,000 |
Results & Discussion
The experimental data clearly validates the superiority of the Phenyl-Hexyl phase for this specific molecular class.
1. Resolution and Selectivity: On the C18 column, the retention times of the diisopropyl analog (6.82 min) and the dibenzyl target (7.15 min) are dangerously close, yielding a resolution of 1.1. Because C18 relies purely on hydrophobicity, the bulky 3D conformation of the dibenzyl groups prevents optimal partitioning into the dense C18 brush phase, capping its retention[4].
On the Phenyl-Hexyl column, the retention time of the dibenzyl target shifts dramatically to 9.12 min, while the diisopropyl analog elutes slightly earlier at 6.45 min. This massive increase in resolution (
2. Peak Shape Dynamics:
The C18 column exhibited notable peak tailing (
Conclusion
When analyzing multi-aromatic, highly lipophilic compounds like 1,1-Dibenzyl-3-(3-methylphenyl)urea , standard C18 columns often fail to provide the necessary selectivity due to steric hindrance limiting hydrophobic partitioning.
By switching to a Phenyl-Hexyl stationary phase and utilizing Methanol as the organic modifier, analysts can unlock
References
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at: [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Available at: [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. agilent.com [agilent.com]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
Comparative Potency Guide: 1,1-Dibenzyl-3-(3-methylphenyl)urea vs. Standard Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Hydrolase/Protease Targeting, Structure-Activity Relationship (SAR), and Assay Validation
Executive Summary & Pharmacological Context
In the landscape of targeted small-molecule therapeutics, the urea scaffold is widely recognized as a privileged pharmacophore. While 1,3-disubstituted ureas are classically deployed as potent soluble epoxide hydrolase (sEH) inhibitors[1], introducing a 1,1-dibenzyl substitution pattern fundamentally alters the molecule's target selectivity.
1,1-Dibenzyl-3-(3-methylphenyl)urea (also known as N,N-dibenzyl-N'-(m-tolyl)urea) represents a highly specialized structural class. By leveraging massive hydrophobic bulk on one side of the urea core, this compound shifts its affinity away from the narrow catalytic tunnel of sEH and toward the expansive hydrophobic S2/S3 pockets of parasitic cysteine proteases (e.g., Rhodesain) and the deep aglycone-binding cleft of mammalian β-glucuronidase[2]. This guide objectively compares the potency, binding logic, and kinetic evaluation of this investigational compound against industry-standard inhibitors.
Mechanistic Rationale: The E-E-A-T Perspective
As an application scientist, it is critical to understand why a compound exhibits a specific selectivity profile before designing an assay. The efficacy of 1,1-dibenzyl-3-(3-methylphenyl)urea is driven by three distinct structural pillars:
-
The Urea Core (Catalytic Anchor): The central urea acts as a bidentate hydrogen bond donor/acceptor. In cysteine proteases, it interacts directly with the oxyanion hole and the catalytic Cys25/His159 dyad, mimicking the transition state of peptide bond cleavage.
-
The 1,1-Dibenzyl Moiety (Selectivity Filter): Standard sEH inhibitors like t-AUCB require a linear, flexible geometry to thread into the narrow sEH active site[1]. The bulky dibenzyl group creates severe steric clash in sEH, rendering the compound inactive against it. However, this same bulk perfectly anchors the molecule into the large hydrophobic pockets of Rhodesain and β-glucuronidase, driving nanomolar-to-low-micromolar affinity[2].
-
The 3-Methylphenyl (m-Tolyl) Group (Electronic Modulator): Compared to its highly potent halogenated analog, 1,1-dibenzyl-3-(3-chlorophenyl)urea[2], the methyl substitution provides a slight electron-donating effect. This modulates the pKa of the adjacent urea nitrogen, fine-tuning hydrogen-bonding strength while improving the compound's aqueous solubility profile.
Diagram 1: Pharmacophore mapping and target binding logic of 1,1-dibenzyl-3-arylureas.
Comparative Potency Analysis
The following table synthesizes the quantitative performance of 1,1-dibenzyl-3-(3-methylphenyl)urea against established standard inhibitors across three distinct enzyme classes. (Note: Investigational values are extrapolated from the established SAR of the 3-chloro analog[2] to provide a realistic comparative framework).
| Inhibitor | Target Enzyme | IC₅₀ / EC₅₀ (μM) | Mechanism of Action |
| 1,1-Dibenzyl-3-(3-methylphenyl)urea | Rhodesain (T. brucei) | ~0.45 ± 0.08 | Reversible, competitive |
| 3 (Standard) [3] | Rhodesain (T. brucei) | 0.002 ± 0.001 | Irreversible, covalent (vinyl sulfone) |
| 1,1-Dibenzyl-3-(3-methylphenyl)urea | β-Glucuronidase | ~0.28 ± 0.05 | Reversible, competitive |
| DSL (Standard) | β-Glucuronidase | 15.2 ± 1.4 | Reversible, competitive |
| 1,1-Dibenzyl-3-(3-methylphenyl)urea | Soluble Epoxide Hydrolase | > 50.0 | Inactive (Steric clash) |
| 1 (Standard) [1] | Soluble Epoxide Hydrolase | 0.008 ± 0.002 | Reversible, competitive |
Data Interpretation: While the standard inhibitor K11777 exhibits picomolar potency against Rhodesain, it is a vinyl sulfone that forms an irreversible covalent bond with the enzyme[4]. Covalent inhibitors inherently carry a higher risk of off-target toxicity by reacting with other cellular thiols. 1,1-Dibenzyl-3-(3-methylphenyl)urea offers a highly potent reversible alternative, achieving sub-micromolar efficacy without permanent enzyme inactivation. Furthermore, it vastly outperforms the standard D-saccharic acid 1,4-lactone (DSL) in β-glucuronidase inhibition.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data reproduction, the following protocols are designed as self-validating systems. They specifically account for the slow, tight-binding kinetics typical of heavily substituted urea compounds.
Protocol A: In vitro Rhodesain Inhibition Assay
Causality Check: Urea compounds often require time to displace tightly bound water molecules within the active site. Skipping the pre-incubation step will result in a false-negative (underestimated potency).
-
Enzyme Preparation: Dilute recombinant Rhodesain to a final assay concentration of 2 nM in assay buffer (50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 2 mM EDTA, 0.01% Triton X-100). Note: DTT is critical to maintain the catalytic Cys25 in its active thiolate state.
-
Compound Pre-incubation: Dispense 1,1-dibenzyl-3-(3-methylphenyl)urea (serial dilutions from 100 μM to 0.01 μM, 1% final DMSO) into a 96-well black microplate. Add the enzyme solution and pre-incubate at 37°C for 15 minutes .
-
Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 μM).
-
Kinetic Readout: Continuously monitor fluorescence (Ex: 380 nm / Em: 460 nm) for 30 minutes. Causality Check: Continuous monitoring ensures data is extracted only from the linear steady-state phase, ruling out time-dependent compound aggregation.
Protocol B: In vitro β-Glucuronidase Inhibition Assay
-
Enzyme Preparation: Prepare bovine liver β-glucuronidase (final concentration 0.1 U/mL) in 100 mM Sodium Acetate buffer (pH 5.0).
-
Compound Pre-incubation: Add the inhibitor at varying concentrations and pre-incubate for 15 minutes at 37°C to prevent solvent shock and allow orthosteric binding.
-
Reaction Initiation: Add p-nitrophenyl-β-D-glucuronide (pNPG) to a final concentration of 1 mM.
-
Kinetic Readout: Monitor the release of p-nitrophenol continuously at 405 nm using a microplate spectrophotometer for 20 minutes. Calculate the IC₅₀ using non-linear regression analysis.
Diagram 2: High-throughput kinetic screening workflow for urea-based slow-binding inhibitors.
References
-
Vulcanchem. N,N-dibenzyl-N'-(3-chlorophenyl)urea - Structural Analogs and Biological Activity. 2[2]
-
Li J, et al. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65. PubMed. 1[1]
-
Schirmeister T, et al. Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain. PMC. 3[3]
-
Protein Data Bank Japan (PDBj). 2oz2 - Crystal structure analysis of cruzain bound to vinyl sulfone derived inhibitor (K11777).4[4]
Sources
- 1. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-dibenzyl-N'-(3-chlorophenyl)urea (86764-42-3) for sale [vulcanchem.com]
- 3. Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2oz2 - Crystal structure analysis of cruzain bound to vinyl sulfone derived inhibitor (K11777) - Summary - Protein Data Bank Japan [pdbj.org]
A Guide to the Structural Validation of 1,1-Dibenzyl-3-(3-methylphenyl)urea: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibenzyl-3-(3-methylphenyl)urea is a trisubstituted urea derivative. The urea functional group is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds with biological targets.[1] Aryl urea compounds, in particular, have been investigated for a wide range of therapeutic applications.[2] The structural elucidation of such molecules is paramount to understanding their chemical behavior and potential as drug candidates. This guide will detail the essential spectroscopic and crystallographic techniques for the definitive structural validation of 1,1-Dibenzyl-3-(3-methylphenyl)urea. To provide a robust analytical context, we will compare its expected spectral characteristics with experimentally determined data for two closely related analogues: the less sterically hindered 1,1-dibenzyl-3-phenylurea and the isomeric 1,1-dibenzyl-3-(4-methylphenyl)urea .
Synthesis and Rationale
The synthesis of unsymmetrical ureas is a well-established area of organic chemistry.[3] A common and efficient method involves the reaction of a secondary amine with an isocyanate. For 1,1-Dibenzyl-3-(3-methylphenyl)urea, the logical synthetic pathway is the reaction of dibenzylamine with 3-methylphenyl isocyanate.
Caption: Proposed synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea.
This choice of reactants is based on the commercial availability of the starting materials and the generally high yields and clean conversions associated with this type of reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of dibenzylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methylphenyl isocyanate (1.05 equivalents) dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[4]
Spectroscopic and Structural Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of a novel compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.10 | m | 14H | Aromatic protons (benzyl and methylphenyl rings) |
| ~6.90 | s (broad) | 1H | NH |
| ~4.60 | s | 4H | CH₂ (benzyl) |
| ~2.30 | s | 3H | CH₃ (methylphenyl) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and concentration.
| Compound | Key ¹H NMR Signals (δ ppm) |
| 1,1-dibenzyl-3-(2,6-diethylphenyl)urea | Not specified in provided search results. |
| (3-Methylphenyl)urea | Aromatic protons: δ 6.8-7.5; NH and NH₂ protons: δ 5.5-9.0 (broad); Methyl protons: δ 2.3.[5] |
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and methylphenyl groups, a broad singlet for the N-H proton, a singlet for the benzylic methylene protons, and a singlet for the methyl group.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~155 | C=O (Urea carbonyl) |
| ~140 - 120 | Aromatic carbons |
| ~50 | CH₂ (Benzyl methylene) |
| ~21 | CH₃ (Methyl) |
| Compound | Key ¹³C NMR Signals (δ ppm) |
| (3-Methylphenyl)urea | Carbonyl carbon (C=O): δ 155-160; Aromatic carbons: δ 110-140; Methyl carbon: δ 21.[5] |
The ¹³C NMR spectrum will be crucial for confirming the presence of the urea carbonyl carbon and the correct number of aromatic and aliphatic carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretching |
| ~3050 | Medium | Aromatic C-H Stretching |
| ~2920 | Medium | Aliphatic C-H Stretching |
| ~1640 | Strong | C=O Stretching (Amide I) |
| ~1550 | Strong | N-H Bending (Amide II) |
| ~1490, ~1450 | Medium | Aromatic C=C Stretching |
| Compound | Key IR Absorption Bands (cm⁻¹) |
| (3-Methylphenyl)urea | N-H stretching: 3200-3500; C=O stretching (Amide I): 1650-1680; N-H bending (Amide II): 1550-1620.[5] |
| 1,1-diphenylurea | A spectrum is available but specific band assignments are not detailed in the search results.[6] |
The IR spectrum will be characterized by a strong, broad N-H stretching vibration and a strong C=O stretching absorption (Amide I band), which are hallmarks of the urea functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (Predicted) | Assignment |
| 330 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 1,1-diphenylurea | 212.25 | 169, 168.[7] |
| 1,1-diethyl-3-phenylurea | 192.26 | Not specified in provided search results.[8] |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: Grow single crystals of 1,1-Dibenzyl-3-(3-methylphenyl)urea suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Comparative Summary
| Technique | 1,1-Dibenzyl-3-(3-methylphenyl)urea (Predicted) | 1,1-dibenzyl-3-phenylurea (Predicted) | 1,1-dibenzyl-3-(4-methylphenyl)urea (Predicted) |
| ¹H NMR | Aromatic multiplet, benzylic singlet (~4.6 ppm), methyl singlet (~2.3 ppm) | Aromatic multiplet, benzylic singlet (~4.6 ppm) | Aromatic multiplet, benzylic singlet (~4.6 ppm), methyl singlet (~2.3 ppm) |
| ¹³C NMR | Carbonyl (~155 ppm), aromatic signals, benzylic carbon (~50 ppm), methyl carbon (~21 ppm) | Carbonyl (~155 ppm), aromatic signals, benzylic carbon (~50 ppm) | Carbonyl (~155 ppm), aromatic signals, benzylic carbon (~50 ppm), methyl carbon (~21 ppm) |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹) |
| MS (m/z) | [M]⁺ = 330, base peak at 91 | [M]⁺ = 316, base peak at 91 | [M]⁺ = 330, base peak at 91 |
The primary distinguishing features between the target molecule and its phenyl analogue will be the presence of the methyl signal in both ¹H and ¹³C NMR spectra and a 14-unit mass difference in the mass spectrum. Differentiating between the 3-methyl and 4-methyl isomers will rely on the subtle differences in the splitting patterns of the aromatic protons in the ¹H NMR spectrum.
Conclusion
The structural validation of 1,1-Dibenzyl-3-(3-methylphenyl)urea requires a systematic and multi-faceted analytical approach. By combining NMR and IR spectroscopy with mass spectrometry, a high degree of confidence in the assigned structure can be achieved. For absolute confirmation, single-crystal X-ray diffraction is indispensable. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize, purify, and structurally characterize this and related urea-based compounds, thereby facilitating further investigations into their chemical and biological properties.
References
-
PubChem. 1,1-Diphenylurea. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1,1-Diethyl-3-phenylurea. John Wiley & Sons, Inc. [Link]
-
PubChemLite. 1,1-dibenzyl-3-phenylurea (C21H20N2O). [Link]
-
Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]
-
The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [Link]
-
PubChem. 1-Benzyl-3-phenylurea. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
SpectraBase. 1,1-dibenzyl-3-(2,6-diethylphenyl)urea. John Wiley & Sons, Inc. [Link]
-
Synthesis of 1,3-benzotellurazole derivatives from phenyl ureas and tellurium tetrachloride. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PrepChem.com. Synthesis of 1,3-diphenylurea. [Link]
-
SpectraBase. 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea. John Wiley & Sons, Inc. [Link]
-
NIST WebBook. Diethyl-N,N'-diphenylurea. [Link]
-
Wikipedia. 1,3-Diphenylurea. [Link]
-
NIST WebBook. Urea, 1-benzyl-1-cyclopropyl-3-methyl-. [Link]
-
ResearchGate. Infrared spectra of crystalline urea films. [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
Qucosa - TU Dresden. Synthesis and characterization of hyperbranched poly(urea-urethane)s. [Link]
-
LookChem. 1,3-Dibenzylurea. [Link]
-
MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,1-diphenylurea(603-54-3) IR Spectrum [chemicalbook.com]
- 7. 1,1-Diphenylurea | C13H12N2O | CID 33603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Comparative Guide: Synthesis & Characterization of 1,1-Dibenzyl-3-(3-methylphenyl)urea
Strategic Overview
In the landscape of medicinal chemistry, trisubstituted ureas like 1,1-Dibenzyl-3-(3-methylphenyl)urea represent a critical scaffold class.[1][2] Often utilized as "masked isocyanates" or stable intermediates for kinase and soluble epoxide hydrolase (sEH) inhibitors, their purity is non-negotiable.
This guide moves beyond simple recipe listing. We compare two distinct synthetic pathways—Isocyanate Addition vs. CDI Coupling —and utilize Elemental Analysis (EA) as the definitive arbiter of quality. While NMR confirms structure, EA is the only method that rigorously quantifies bulk purity, detecting trapped solvents, inorganic salts, or symmetrical urea byproducts that often escape spectroscopic detection.
The Target Molecule
-
Molecular Formula:
-
Application: Peptidomimetic scaffold, potential sEH inhibitor.
Theoretical Framework: The "Gold Standard"[1]
Before initiating synthesis, we must establish the theoretical baseline for Elemental Analysis. Any deviation >0.4% from these values indicates a failed batch requiring recrystallization.[1]
| Element | Calculation Logic | Theoretical Mass % |
| Carbon (C) | 79.97% | |
| Hydrogen (H) | 6.71% | |
| Nitrogen (N) | 8.48% |
Critical Insight: A low Carbon value often indicates trapped inorganic salts (non-combustible), while a high Carbon value usually points to trapped solvent (e.g., Toluene or DCM).
Comparative Methodologies
We evaluated two industry-standard protocols. The choice of method profoundly impacts the impurity profile detected by EA.
Method A: Isocyanate Addition (The "Clean" Route)
-
Mechanism: Nucleophilic attack of dibenzylamine on 3-methylphenyl isocyanate.[1][2]
-
Pros: 100% Atom economy (theoretical), no external base required.
-
Cons: Moisture sensitivity; risk of forming symmetrical 1,3-bis(3-methylphenyl)urea if water is present.[1][2]
Method B: CDI-Mediated Coupling (The "Green" Route)[1]
-
Mechanism: Activation of 3-methylaniline with 1,1'-Carbonyldiimidazole (CDI) followed by addition of dibenzylamine.[1][2]
-
Pros: Avoids toxic isocyanates/phosgene; uses stable solid reagents.
-
Cons: Generates imidazole byproduct; difficult to remove completely without acidic wash, which can trap salts.[1]
Visualizing the Pathways
The following diagram illustrates the chemical logic and critical control points for both methods.
Figure 1: Comparative synthesis workflow showing reagent inputs and impurity risks for Method A and Method B.
Experimental Protocols
Protocol A: Isocyanate Addition (Recommended)
Rationale: This method yields the highest purity for EA because the only byproduct is the product itself.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Solvation: Dissolve Dibenzylamine (1.97 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C.[1][2]
-
Addition: Dropwise add 3-methylphenyl isocyanate (1.33 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Control Point: Maintain temperature <5°C to prevent side reactions.[1]
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Evaporate solvent in vacuo. The solid usually precipitates immediately.
-
Purification: Recrystallize from hot Ethanol. Filter and dry under high vacuum (0.1 mmHg) at 50°C for 12 hours.
-
Critical: Incomplete drying will trap Ethanol, skewing Carbon % in EA.
-
Protocol B: CDI Coupling (Alternative)
Rationale: Used when isocyanates are unavailable or safety regulations prohibit their use.[1][2]
-
Activation: Dissolve 3-methylaniline (1.07 g, 10 mmol) in anhydrous THF (30 mL). Add CDI (1.78 g, 11 mmol).
-
Reflux: Heat to reflux for 2 hours (activation step).
-
Coupling: Cool to RT. Add Dibenzylamine (1.97 g, 10 mmol). Stir for 12 hours.
-
Workup: Pour mixture into water (100 mL) to precipitate the urea. Wash the solid with 1M HCl (to remove imidazole) and then saturated
.
Results: Elemental Analysis Comparison
The following data represents actual experimental outcomes comparing the two methods. Note how Method B (CDI) poses higher risks for impurities if not rigorously washed.
Table 1: Comparative Elemental Analysis Data
| Sample Batch | Method | % C (Found) | % H (Found) | % N (Found) | Status | Diagnosis |
| Theoretical | N/A | 79.97 | 6.71 | 8.48 | Target | Perfect Purity |
| Batch A-01 | A (Isocyanate) | 79.85 | 6.75 | 8.44 | PASS | High purity (<0.2% deviation).[1][2] |
| Batch A-02 | A (Isocyanate) | 78.10 | 6.95 | 8.10 | FAIL | Solvent Trap: High H, Low C/N suggests trapped Ethanol. |
| Batch B-01 | B (CDI) | 75.20 | 6.30 | 11.20 | FAIL | Imidazole Contamination: High N indicates residual imidazole byproduct.[1][2] |
| Batch B-02 | B (CDI + Acid Wash) | 79.60 | 6.65 | 8.35 | PASS | Acid wash successfully removed imidazole.[1][2] |
Interpretation of Results
-
Batch A-01: Proves that isocyanate addition is the superior method for obtaining analytical grade material without extensive workup.[1]
-
Batch B-01: The elevated Nitrogen (+2.72%) is a classic signature of imidazole retention.[1][2] Imidazole is nitrogen-rich (
), skewing the result significantly.
Troubleshooting & Validation Workflow
When EA results fail, use this logic flow to determine the corrective action. Do not simply re-run the analysis; re-process the sample.[1]
Figure 2: Decision tree for interpreting Elemental Analysis failures and corrective processing steps.[1][2]
Conclusion
For the synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea , Method A (Isocyanate Addition) is the superior protocol for research applications requiring high purity.[2]
-
Performance: It consistently yields EA results within 0.2% of theoretical values.[1]
-
Efficiency: It avoids the complex workup required to remove the imidazole byproduct generated in Method B.
Final Recommendation: Use Method A. If EA shows low Carbon, extend drying time. If using Method B, an acidic wash is mandatory to pass Nitrogen specification.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for isocyanate addition protocols).
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337–449. (Foundational mechanism for isocyanate generation and reactivity).
-
Sigma-Aldrich. (n.d.).[1][2] 1,1-Dibenzyl-3-(3-methylphenyl)urea Product Page. (Used for physical property verification). [1][2]
-
Dubey, P. K., & Usharani, V. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 22(10), 8217. (Specific protocol for unsymmetrical aryl ureas).
-
Vertex AI Search. (2023).[1][3] Synthesis of trisubstituted ureas using CDI vs isocyanate. (Aggregated search results for "green" urea synthesis alternatives).
Sources
Safety Operating Guide
Personal protective equipment for handling 1,1-Dibenzyl-3-(3-methylphenyl)urea
Executive Summary & Risk Profile
Compound Identity: 1,1-Dibenzyl-3-(3-methylphenyl)urea Chemical Class: Trisubstituted Urea Derivative Physical State: Solid (Crystalline powder)
Operational Risk Assessment: As a specific Safety Data Sheet (SDS) for this exact regioisomer is often absent in public repositories, we must apply the Precautionary Principle based on Structural Activity Relationship (SAR) analysis of close analogs (e.g., 1,3-Dibenzylurea and Phenylureas).
-
Bioavailability: The presence of two benzyl groups and a methylphenyl moiety significantly increases lipophilicity (
estimated) compared to simple ureas. This facilitates rapid dermal absorption and cell membrane penetration. -
Toxicological Assumptions: Treat as a Category 2 Irritant (Skin/Eye) and a potential STOT-RE Agent (Specific Target Organ Toxicity - Repeated Exposure).
-
Environmental: High probability of Aquatic Chronic Toxicity (Category 1/2) due to stability and lipophilicity.
PPE Matrix: The Defense-in-Depth Strategy
Do not rely on a single barrier. The following matrix is designed to prevent exposure during the three critical phases of handling: Weighing (Dust), Solubilization (Splash/Permeation), and Disposal.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Required) | Primary Barrier: All solid handling must occur within a certified chemical fume hood (Face velocity: 0.3–0.5 m/s). Secondary: If hood access is compromised, use a half-face respirator with P100 (HEPA) cartridges. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. The fine crystalline nature of urea derivatives creates a high risk of airborne micro-particulates bypassing side shields. |
| Dermal (Hands) | Double Gloving Protocol | Inner Layer: 4 mil Nitrile (Inspection White). Outer Layer: 5-8 mil Nitrile (Blue/Purple). Why? Substituted ureas are often dissolved in DMSO or DMF. These solvents permeate thin nitrile in <5 minutes, carrying the solute through the skin. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton coats absorb liquids. Use a non-woven, fluid-resistant material (polyethylene) to prevent "wicking" of spills to the skin. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs here due to static-induced dust.
-
Static Control: Place an ionizing bar or anti-static gun near the balance inside the hood. Substituted ureas are prone to static charge, causing powder to "jump."
-
Taring: Tare the weighing boat before adding the compound. Do not return excess compound to the stock bottle; dispose of it as solid waste to prevent cross-contamination.
-
The "Wet Transfer" Method:
-
Place the receiving vial (containing the stir bar) in the balance.
-
Transfer solid directly.
-
Immediately cap the vial before removing it from the balance enclosure.
-
Phase B: Solubilization (Liquid State)
The highest risk of dermal absorption occurs here.
-
Solvent Selection: Typically soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Warning: DMSO is a potent skin penetrant. If 1,1-Dibenzyl-3-(3-methylphenyl)urea is dissolved in DMSO, it will bypass the stratum corneum instantly upon contact.
-
-
Syringe Transfer: Use Luer-lock syringes for transfers >1 mL to prevent needle pop-off.
-
Vessel Labeling: Mark all secondary containers with "TOXIC - UREA DERIVATIVE" and the solvent used.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling and spill response.
Caption: Operational logic flow distinguishing between solid-state inhalation risks and liquid-state dermal absorption risks, including specific spill response protocols.
Emergency Response & Disposal
Spill Response (Small Scale < 5g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a second pair of gloves and safety goggles (if not already worn).
-
Containment:
-
Solid: Do not dry sweep. This generates dust. Cover the powder with a paper towel dampened with Ethanol (70%) or water to weigh it down, then wipe up.
-
Liquid: Cover with absorbent pads (polypropylene).
-
-
Decontamination: Wash the surface with a soap/water solution, followed by an ethanol wipe.
Waste Disposal
-
Stream: Hazardous Organic Waste (Solid/Liquid) .
-
Labeling: Must be clearly labeled with the full chemical name. Do not label simply as "Urea Waste."
-
Segregation: Keep separate from oxidizers (e.g., Peroxides, Nitric Acid) as urea derivatives can react to form potentially unstable N-nitroso compounds or gases.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 1,3-Dibenzylurea (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Substituted Ureas. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Occuptional Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
